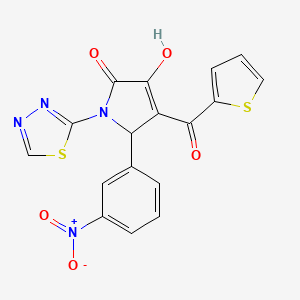

3-hydroxy-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of heterocyclic compounds that have garnered attention due to their varied biological activities and potential applications in medicinal chemistry. The presence of thiadiazole, pyrrolidone, and nitrophenyl groups in its structure suggests a possibility for diverse chemical reactivity and interactions with biological targets. Although specific studies directly discussing this compound are limited, research on similar compounds provides insights into their potential applications and chemical behavior.

Synthesis Analysis

The synthesis of compounds similar to the one typically involves multi-step reactions that might include condensation, cyclization, and nitration steps. For instance, the synthesis of pyrrolidine derivatives often employs reactions between amino acids and aldehydes, followed by cyclization (Androsov & Neckers, 2007; Nguyen & Vo Viet Dai, 2023). These syntheses can involve novel one-pot methodologies or more traditional stepwise approaches, depending on the desired structural features and functional groups.

Molecular Structure Analysis

The molecular structure of compounds containing the thiadiazole and pyrrolidone units has been extensively studied, often using NMR, X-ray diffraction, and computational methods to determine their conformations and stereochemistry (Rahmani et al., 2017; Kimbaris et al., 2004). These studies reveal the importance of the arrangement of substituents around the core structure for determining the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

The chemical reactivity of this compound can be influenced by its nitrophenyl, thiadiazole, and pyrrolidone groups. These functionalities may undergo various chemical reactions, including nucleophilic substitution, reduction, and cycloaddition, offering a pathway to a range of derivatives with potential biological activity (Gein et al., 2015; Zohdi et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in drug design and material science. These properties can be assessed through techniques like X-ray crystallography and differential scanning calorimetry (Dani et al., 2013; Badr et al., 1981).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, can be inferred from the functional groups present in the compound. Studies on similar molecules highlight the role of nitro, thiadiazole, and pyrrol groups in dictating these properties, which are pivotal in drug-receptor interactions and the compound's overall biological activity (Soai & Mukaiyama, 1979; Gein & Mar'yasov, 2015).

Eigenschaften

IUPAC Name |

4-hydroxy-2-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N4O5S2/c22-14(11-5-2-6-27-11)12-13(9-3-1-4-10(7-9)21(25)26)20(16(24)15(12)23)17-19-18-8-28-17/h1-8,13,23H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPDMSZDTNRYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C(=O)N2C3=NN=CS3)O)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-nitrophenyl)-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B5060247.png)

![methyl (5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5060249.png)

![2-(2-methoxyphenyl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5060259.png)

![1,5-dichloro-2-[2-(2,6-dimethoxyphenoxy)ethoxy]-3-methylbenzene](/img/structure/B5060271.png)

![1-(4-bromo-2,6-difluorophenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5060282.png)

![diisopropyl [(benzylamino)(phenyl)methyl]phosphonate hydrochloride](/img/structure/B5060294.png)

![1-[(2-phenylcyclopropyl)carbonyl]azepane](/img/structure/B5060323.png)